molecular formula C15H13N3O3S B2491922 3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034492-98-1

3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2491922
CAS RN: 2034492-98-1
M. Wt: 315.35
InChI Key: WCHKURALXUFQJC-UHFFFAOYSA-N
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Description

3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that involves an integration of indole, azetidine, and thiazolidine moieties. This integration suggests a complex structure with potential biological activities, as indicated by studies on similar heterocyclic compounds.

Synthesis Analysis

The synthesis of thiazolidine derivatives, including those with azetidine and indole rings, involves multiple steps that can include cyclization reactions, condensation, and functional group transformations. Thiazolidin-4-ones, for instance, are synthesized through various methods offering a broad scope in medicinal chemistry due to their biological relevance and structural diversity (Cunico, Gomes, & Vellasco, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of sulfur and nitrogen atoms within a five-membered ring (thiazolidine), an azetidine ring, and an indole moiety, which are known for their biological activities. The structural analysis focuses on the differences in molecular representations over time and the development of synthesis methodologies, including green chemistry approaches (Santos, Jones Junior, & Silva, 2018).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be influenced by its functional groups and structural features. Thiazolidinones, for example, exhibit diverse chemical reactions, offering enormous scope in the field of medicinal chemistry due to their varied biological properties (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems. The detailed physical properties would depend on the specific substituents and the overall molecular configuration.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are influenced by the thiazolidine core and its substitutions. Thiazolidinediones, for instance, act as PPARγ agonists and have been studied for their pharmacological effects, suggesting that modifications to the thiazolidine ring can significantly impact biological activity (Mughal, Kumar, & Vikram, 2015).

Scientific Research Applications

Synthesis and Chemical Studies

Research on indole derivatives, including compounds structurally related to "3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione," highlights innovative synthetic approaches and spectral studies. Pardasani et al. (1999) explored the synthesis of spiro compounds through the reaction of indol-2,3-dione derivatives, leading to novel spiro compounds characterized by spectral studies and molecular orbital methods (Pardasani et al., 1999). This approach showcases the chemical versatility and potential for further functionalization of such compounds.

Anticancer Activity

Several studies have focused on the anticancer potential of indole derivatives. Kumar and Sharma (2022) reported on the synthesis of N-substituted indole derivatives demonstrating significant anticancer activity against the MCF-7 human breast cancer cell line, emphasizing the role of specific substituents in enhancing biological activity (Kumar & Sharma, 2022). Additionally, Kaminskyy et al. (2011) synthesized spiro[Thiazolidinone-Isatin] conjugates, some of which showed superior anticancer activity in vitro, highlighting the therapeutic potential of these compounds (Kaminskyy et al., 2011).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of indole derivatives have been extensively investigated. Panwar et al. (2006) synthesized azetidinonyl and thiazolidinonyl-1,3,4-thiadiazino[6,5-b]indoles, demonstrating potent antimicrobial activities against various bacterial and fungal strains (Panwar et al., 2006). This research underscores the broad-spectrum antimicrobial potential of these compounds, which could be pivotal for developing new antimicrobial agents.

properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-13-8-22-15(21)18(13)11-6-17(7-11)14(20)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHKURALXUFQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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